methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
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Overview
Description
Methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a synthetic compound of particular interest in various fields of scientific research. It contains a quinoline core, an important structural motif in medicinal chemistry, and a unique combination of substituents that impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The process can include Friedländer synthesis for constructing the quinoline core, followed by specific functional group modifications to introduce the methyl, carbamoyl, and methoxy substituents.
Starting Materials: : Common precursors include 2-aminobenzophenone and 3-(methylsulfanyl)aniline.
Reaction Conditions: : The key reactions often involve acid or base catalysis, temperature control, and the use of protecting groups to prevent undesired side reactions.
Purification: : The final product is usually purified through recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
Industrial production may adopt a similar synthetic route but scaled up with optimizations for cost-efficiency and yield. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate can undergo various chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can target the quinoline ring or the carbamoyl group using agents like lithium aluminum hydride.
Substitution: : The methoxy group can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Typical reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).
Major Products Formed
Major products depend on the specific reaction but can include sulfoxides, sulfones, reduced quinoline derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a precursor in the synthesis of more complex molecules.
Biology
Its structural properties make it a candidate for studies on enzyme inhibition, particularly those enzymes involved in oxidative stress responses.
Medicine
The compound is explored for its potential therapeutic applications, including as an anti-cancer agent and an antimicrobial agent due to its quinoline core.
Industry
Industrially, it might be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The biological effects of methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate are mediated through interactions with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain enzymes by binding to their active sites, blocking substrate access and thus affecting the metabolic pathways involved.
Comparison with Similar Compounds
Unique Aspects
Compared to similar compounds, methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate exhibits distinctive reactivity due to its specific substituents and the presence of both quinoline and carbamoyl functionalities.
List of Similar Compounds
Methyl 6-methyl-4-({[3-(ethylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate: : Similar structure but with an ethylsulfanyl group.
6-Methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylic acid: : Similar but with a carboxylic acid group instead of the methyl ester.
4-(3-Methylsulfanylphenyl)quinoline-2-carboxylate: : Lacks the carbamoyl and methoxy groups, making it less reactive.
By understanding and utilizing its unique chemical and biological properties, this compound continues to be a compound of significant scientific interest.
Properties
IUPAC Name |
methyl 6-methyl-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-13-7-8-17-16(9-13)19(11-18(23-17)21(25)26-2)27-12-20(24)22-14-5-4-6-15(10-14)28-3/h4-11H,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYGCSLVODOITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)SC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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